molecular formula C12H30N4O2Pt2+6 B13862854 Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate

Cat. No.: B13862854
M. Wt: 652.6 g/mol
InChI Key: KEJFETDFGOXNMQ-BNXNSQMOSA-L
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Description

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is a platinum-based compound known for its significant applications in the field of medicinal chemistry, particularly as an anti-cancer agent. This compound is a dimeric impurity of oxaliplatin, a well-known chemotherapeutic drug used in the treatment of colorectal cancer .

Preparation Methods

The synthesis of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves the reaction of platinum compounds with (1R,2R)-1,2-cyclohexanediamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired dimeric structure. Industrial production methods often involve the use of high-purity reagents and stringent quality control measures to maintain the consistency and efficacy of the compound .

Chemical Reactions Analysis

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.

    Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.

    Substitution: The compound can undergo substitution reactions where ligands around the platinum center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. .

Scientific Research Applications

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves its interaction with DNA in cancer cells. The compound forms cross-links with DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The molecular targets include DNA and various proteins involved in the DNA repair pathways .

Comparison with Similar Compounds

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is unique compared to other platinum-based compounds due to its dimeric structure and specific stereochemistry. Similar compounds include:

Properties

Molecular Formula

C12H30N4O2Pt2+6

Molecular Weight

652.6 g/mol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;platinum(4+);dihydroxide

InChI

InChI=1S/2C6H14N2.2H2O.2Pt/c2*7-5-3-1-2-4-6(5)8;;;;/h2*5-6H,1-4,7-8H2;2*1H2;;/q;;;;2*+4/p-2/t2*5-,6-;;;;/m11..../s1

InChI Key

KEJFETDFGOXNMQ-BNXNSQMOSA-L

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.C1CC[C@H]([C@@H](C1)N)N.[OH-].[OH-].[Pt+4].[Pt+4]

Canonical SMILES

C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[OH-].[OH-].[Pt+4].[Pt+4]

Origin of Product

United States

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